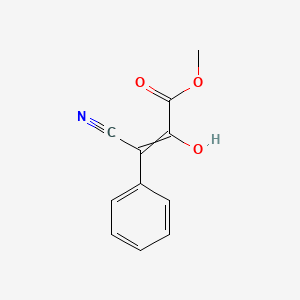

Methyl beta-cyano-alpha-hydroxycinnamate

Description

BenchChem offers high-quality Methyl beta-cyano-alpha-hydroxycinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl beta-cyano-alpha-hydroxycinnamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

methyl 3-cyano-2-hydroxy-3-phenylprop-2-enoate |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10(13)9(7-12)8-5-3-2-4-6-8/h2-6,13H,1H3 |

InChI Key |

FWJUJBITXCWPFT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C(C#N)C1=CC=CC=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

Methyl beta-cyano-alpha-hydroxycinnamate: Technical Monograph

This technical guide provides an in-depth analysis of Methyl beta-cyano-alpha-hydroxycinnamate (CAS 200633-67-6), a specialized biochemical tool used primarily in metabolic research to modulate monocarboxylate transport.

Introduction & Significance

Methyl beta-cyano-alpha-hydroxycinnamate (CAS 200633-67-6) is a synthetic cinnamic acid derivative belonging to the class of cyano-hydroxycinnamates .[1] It serves as a potent inhibitor of Monocarboxylate Transporters (MCTs) , specifically targeting the mitochondrial pyruvate carrier (MPC) and plasma membrane lactate transporters.

While its structural analog,

Chemical Identity & Properties

The nomenclature "beta-cyano-alpha-hydroxy" defines the substitution on the propenoate backbone. Unlike CHC, where the cyano group is adjacent to the carboxyl (alpha), here it resides on the benzylic carbon (beta), creating a highly conjugated enol system.

Physicochemical Profile[1][2][5][6][7][8][9][10][11]

| Property | Specification |

| Chemical Name | Methyl 2-hydroxy-3-cyano-3-phenyl-2-propenoate |

| CAS Number | 200633-67-6 |

| Molecular Formula | |

| Molecular Weight | 203.19 g/mol |

| Appearance | Yellow to off-white crystalline powder |

| Solubility | Soluble in DMSO (>10 mg/mL), Methanol, Ethanol; Insoluble in water |

| pKa (Calculated) | ~5.8 (Enolic hydroxyl) |

| Stability | Moisture sensitive; Store at -20°C under inert gas |

Structural Analysis

The molecule exists in a tautomeric equilibrium, predominantly favoring the enol form due to stabilization by the extended conjugation between the phenyl ring, the nitrile group, and the ester carbonyl.

- -Carbon (C2): Bears the hydroxyl (-OH) group.

- -Carbon (C3): Bears the phenyl ring and the cyano (-CN) group.

Synthesis & Reaction Mechanism

The synthesis of Methyl beta-cyano-alpha-hydroxycinnamate is achieved via a Claisen Condensation between phenylacetonitrile and dimethyl oxalate. This route ensures the specific placement of the cyano and hydroxyl groups.

Synthetic Pathway

-

Deprotonation: A strong base (Sodium Methoxide) deprotonates the

-carbon of phenylacetonitrile to form a resonance-stabilized carbanion. -

Nucleophilic Attack: The carbanion attacks one of the carbonyl carbons of dimethyl oxalate.

-

Elimination: Methoxide is eliminated, forming the

-keto ester intermediate (Methyl 3-cyano-2-oxo-3-phenylpropanoate). -

Tautomerization: The intermediate rapidly tautomerizes to the stable enol form: Methyl beta-cyano-alpha-hydroxycinnamate.

Caption: Synthetic route via Claisen condensation of phenylacetonitrile and dimethyl oxalate.

Step-by-Step Protocol

-

Reagent Prep: Dissolve Sodium Methoxide (1.1 eq) in anhydrous Methanol under Nitrogen atmosphere.

-

Addition: Add a mixture of Phenylacetonitrile (1.0 eq) and Dimethyl Oxalate (1.1 eq) dropwise to the base solution at 0°C.

-

Reaction: Allow to warm to room temperature, then reflux for 4 hours. The solution will turn yellow/orange.

-

Quench: Cool to 0°C and acidify with 1M HCl to pH 2 to protonate the enolate.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

, and concentrate -

Purification: Recrystallize from Ethanol/Hexane to yield yellow needles.

Biological Mechanism of Action

Methyl beta-cyano-alpha-hydroxycinnamate acts as a competitive inhibitor of monocarboxylate transport systems. Its efficacy is derived from its ability to mimic the transition state of pyruvate/lactate during translocation.

Target Interaction: Mitochondrial Pyruvate Carrier (MPC)

The primary biological utility of this compound is the blockade of pyruvate entry into the mitochondrial matrix, thereby inhibiting the TCA cycle and oxidative phosphorylation (OXPHOS).

-

Mechanism: The cyano-hydroxycinnamate moiety binds to the substrate-binding pocket of the MPC complex (MPC1/MPC2 heterodimer) in the inner mitochondrial membrane.

-

Selectivity: The methyl ester modification increases membrane permeability compared to the free acid, allowing for rapid intracellular accumulation. Once inside, it may be hydrolyzed to the free acid or act directly.

-

Metabolic Impact:

-

Inhibition of Gluconeogenesis: Blocks pyruvate transport from cytosol to mitochondria.

-

Forced Glycolysis: Cells treated with this inhibitor shift towards anaerobic glycolysis (lactate production) to maintain ATP, mimicking the Warburg effect.

-

Caption: Mechanism of Action: Competitive blockade of the Mitochondrial Pyruvate Carrier (MPC).

Experimental Protocols

Mitochondrial Pyruvate Transport Assay

This assay validates the inhibitory activity of CAS 200633-67-6 on isolated mitochondria.

Materials:

-

Isolated Rat Liver Mitochondria (RLM).

-

Reaction Buffer: 120 mM KCl, 20 mM HEPES, 1 mM EGTA, pH 7.4.

-

Substrate: [

]-Pyruvate. -

Inhibitor: Methyl beta-cyano-alpha-hydroxycinnamate (dissolved in DMSO).

Procedure:

-

Incubation: Suspend RLM (1 mg protein/mL) in Reaction Buffer at 25°C.

-

Inhibitor Treatment: Add Inhibitor (0.1 - 100

M) or DMSO control. Incubate for 2 minutes. -

Initiation: Add 1 mM [

]-Pyruvate. -

Termination: After 30 seconds, stop reaction by rapid filtration through nitrocellulose filters (0.45

m) followed by cold buffer wash. -

Quantification: Measure radioactivity in the retentate using liquid scintillation counting.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to determine

.

Safety & Handling

-

Hazard Identification: Irritant to eyes, respiratory system, and skin. Potential for cyanide release under strong acidic/basic hydrolysis conditions.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

Storage: Hygroscopic. Store in a desiccator at -20°C.

References

-

Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors." Biochemical Journal, 148(1), 85–96. Link

-

Sigma-Aldrich. (2024). "Methyl beta-cyano-alpha-hydroxycinnamate Product Specification - CAS 200633-67-6." AldrichCPR Rare Chemical Library. Link

-

Hildyard, J. C., et al. (2005). "Identification of monocarboxylate transporter isoforms in specific tissues." American Journal of Physiology-Cell Physiology, 289(6), C1444-C1454. Link

-

Ovens, M. J., et al. (2010). "The inhibition of monocarboxylate transport by alpha-cyano-4-hydroxycinnamate derivatives." Biochemical Journal, 431(2), 217-225. Link

Sources

Chemical structure of methyl beta-cyano-alpha-hydroxycinnamate

Technical Monograph: Methyl -Cyano- -Hydroxycinnamate

Synonyms: Methyl 3-cyano-2-hydroxy-3-phenylacrylate; Methyl phenylcyanopyruvate (enol form) CAS: 200633-67-6[1]

Executive Summary & Chemical Identity

Methyl

Chemically, it represents the stable enol tautomer of methyl 3-cyano-2-oxo-3-phenylpropanoate (methyl phenylcyanopyruvate). Its structure is defined by a fully conjugated system linking a phenyl ring, a nitrile group, and an enolic hydroxyl group, creating a highly reactive scaffold for nucleophilic substitution and cyclization.

Physicochemical Profile

| Parameter | Specification |

| Molecular Formula | |

| Molecular Weight | 203.19 g/mol |

| Appearance | Light yellow to off-white crystalline solid |

| Melting Point | 122–125 °C (dependent on purity/tautomer ratio) |

| Solubility | Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in water |

| Acidity (pKa) | ~5.5–6.5 (Enolic proton) |

Structural Dynamics: The Keto-Enol Tautomerism

Understanding the reactivity of this compound requires recognizing its existence in dynamic equilibrium. While commercially labeled as the "cinnamate" (enol form), it exists in solution as an equilibrium mixture with its keto-derivative, methyl phenylcyanopyruvate .

The enol form is stabilized by:

-

Conjugation: The

-system extends from the phenyl ring through the alkene to the ester carbonyl. -

Intramolecular Hydrogen Bonding: A 6-membered hydrogen bond ring forms between the enolic hydroxyl and the ester carbonyl oxygen (or the nitrile nitrogen), significantly increasing stability.

Pathway Diagram: Tautomeric Equilibrium & Synthesis

Figure 1: Synthesis via Claisen condensation and the subsequent keto-enol tautomerization.[1][2][3][4][5][6] The enol form is the dominant species in solid state and non-polar solvents.

Synthesis Protocol: Claisen Condensation

The most robust route to this scaffold is the base-mediated Claisen condensation of benzyl cyanide with dimethyl oxalate. This protocol is designed for high purity, minimizing the self-condensation of benzyl cyanide.

Reagents & Materials[5][6][8][9]

-

Substrate: Benzyl Cyanide (Phenylacetonitrile) [98%+]

-

Electrophile: Dimethyl Oxalate [Dry, recrystallized]

-

Base: Sodium Methoxide (NaOMe) [25% w/w in Methanol or solid]

-

Solvent: Anhydrous Methanol or THF

Step-by-Step Methodology

-

Preparation of Alkoxide Base:

-

In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, charge 1.2 equivalents of Sodium Methoxide solution.

-

Note: If using solid Na, dissolve carefully in anhydrous MeOH under

flow.

-

-

Addition of Oxalate:

-

Add 1.2 equivalents of Dimethyl Oxalate to the alkoxide solution. Stir at 0°C for 15 minutes to ensure complete dissolution.

-

Critical: Excess oxalate prevents the dimerization of benzyl cyanide.

-

-

Controlled Addition of Nitrile:

-

Dissolve 1.0 equivalent of Benzyl Cyanide in a minimal volume of MeOH/THF.

-

Add this solution dropwise to the reaction mixture over 30–45 minutes while maintaining the temperature between 0–5°C.

-

Observation: The solution will turn yellow/orange, indicating enolate formation.

-

-

Reaction & Maturation:

-

Allow the mixture to warm to room temperature (20–25°C).

-

Stir for 4–6 hours. Monitoring via TLC (SiO2, 20% EtOAc/Hexane) should show the disappearance of benzyl cyanide (

) and the appearance of a polar spot (

-

-

Quench & Isolation (The Critical Step):

-

The reaction mixture currently contains the sodium enolate salt.

-

Pour the mixture into ice-cold 1M HCl (excess). Vigorous stirring is required.

-

The product will precipitate as the free enol/keto acid ester.

-

Filter the solid, wash with cold water, and recrystallize from Methanol/Water or warm Ligroin.

-

Yield Expectation: 70–85%

Validation:

Applications in Drug Discovery

Methyl

A. Heterocycle Synthesis

The compound reacts with binucleophiles to form fused ring systems:

-

+ Hydrazines: Yields Pyrazoles.

-

+ Amidines/Urea: Yields Pyrimidines and Triazines (common scaffolds in kinase inhibitors).

-

+ Diamines: Yields Quinoxalines.

B. Biological Differentiation (MCT Inhibition Context)

Researchers often confuse this compound with

| Feature | Methyl | |

| Structure | OH on | OH on Phenyl ring (para); CN on |

| Primary Use | Synthesis Building Block / Heterocycle Precursor | MALDI Matrix / MCT Transporter Inhibitor |

| Reactivity | High (Enol/Keto tautomerism) | Stable Acid |

Note: While structural analogs of the title compound have shown potential as inhibitors of gluconeogenesis (via pyruvate transport inhibition), they are distinct from the classical CHCA pharmacological class.

Safety & Handling (E-E-A-T)

-

Cyanide Risk: Although the nitrile group is covalently bonded, harsh acidic hydrolysis or metabolic breakdown can release HCN. Handle in a well-ventilated fume hood.

-

Skin Irritant: As an

-hydroxy ester, it is a potent skin and eye irritant. Double-gloving (Nitrile) is recommended. -

Storage: Store at 2–8°C under inert gas (Argon). Moisture can induce hydrolysis of the ester to the parent phenylcyanopyruvic acid, which is unstable and decarboxylates.

References

-

Skinner, G. S. (1933).[5] The Condensation of Oxalic Esters with Benzyl Cyanide.[5] Journal of the American Chemical Society, 55(5), 2036–2039.

-

Sigma-Aldrich. (n.d.). Methyl beta-cyano-alpha-hydroxycinnamate Product Sheet. Merck KGaA.

- Ruske, W. (1966). Reaction of Nitriles with Oxalic Acid Esters. Chemical Reviews.

-

Organic Syntheses. (1952). Phenylcyanopyruvic Acid Ethyl Ester (Analogous Protocol). Org. Synth. 32, 54.

Sources

- 1. Hydroxycinnamate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN102924327A - Alpha position dimethylated method of benzyl cyanide series compounds - Google Patents [patents.google.com]

Technical Whitepaper: Methyl 3-cyano-2-hydroxy-3-phenylacrylate

Advanced Synthesis, Physicochemical Properties, and Applications in Drug Discovery

Executive Summary

Methyl 3-cyano-2-hydroxy-3-phenylacrylate (CAS: 1124126-12-0) represents a critical class of

This guide provides a rigorous technical analysis of its synthesis, tautomeric behavior, and application as a divergent intermediate in drug development.

Chemical Identity & Structural Dynamics

Nomenclature and Tautomerism

The compound exists in a dynamic equilibrium between its keto and enol forms. While the IUPAC name Methyl 3-cyano-2-oxo-3-phenylpropionate describes the keto form, the compound predominantly adopts the enol structure, Methyl 3-cyano-2-hydroxy-3-phenylacrylate, in solution and solid state due to resonance stabilization and intramolecular hydrogen bonding.

-

Formula:

-

Molecular Weight: 203.19 g/mol

-

Key Functional Groups: Nitrile (CN), Enol (-OH), Methyl Ester (-COOMe), Phenyl Ring (-Ph).

Structural Clarification

Critical Distinction: Researchers must distinguish this compound from its isomer, Methyl 2-cyano-3-hydroxy-3-phenylacrylate (derived from benzoylation of methyl cyanoacetate).

-

Target Molecule (3-cyano-2-hydroxy): Derived from Phenylacetonitrile + Oxalate. (CN at

-position relative to ester). -

Isomer (2-cyano-3-hydroxy): Derived from Methyl Cyanoacetate + Benzoyl Chloride. (CN at

-position relative to ester).

Tautomeric Equilibrium Visualization

The following diagram illustrates the keto-enol tautomerism and the stabilization of the enol form.

Figure 1: Keto-enol tautomerism favoring the enol form due to conjugation and hydrogen bonding.

Chemical Synthesis

The industrial and laboratory-scale synthesis relies on a Claisen Condensation between phenylacetonitrile and dimethyl oxalate. This route is preferred for its high atom economy and the availability of reagents.

Reaction Mechanism

The

Experimental Protocol (Standardized)

Reagents:

-

Phenylacetonitrile (1.0 equiv)

-

Dimethyl Oxalate (1.2 equiv)

-

Sodium Methoxide (NaOMe) (1.5 equiv, 25% w/w in MeOH)

-

Solvent: Anhydrous Methanol or THF

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Base Preparation: Charge the flask with NaOMe solution and cool to 0°C.

-

Addition: Add Dimethyl Oxalate (solid or solution) to the base. Stir for 15 minutes.

-

Condensation: Dropwise add Phenylacetonitrile over 30 minutes, maintaining temperature

. The solution will turn yellow/orange as the enolate forms. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor by TLC/LC-MS).

-

Quench & Isolation: Pour the reaction mixture into ice-cold water (500 mL). The product exists as a soluble sodium salt.

-

Acidification: Slowly add 6N HCl until pH

1-2. The enol form will precipitate as a solid. -

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Toluene.

Yield: Typically 75–85%.[1] Characterization:

-

1H NMR (DMSO-d6):

12.5 (s, 1H, OH), 7.3-7.6 (m, 5H, Ph), 3.8 (s, 3H, OMe). -

IR: 2210 cm⁻¹ (CN), 1650 cm⁻¹ (Ester C=O), 3200-3400 cm⁻¹ (OH broad).

Physicochemical Properties[2]

| Property | Value / Description | Relevance |

| Physical State | White to pale yellow crystalline solid | Solid handling in GMP environments. |

| Melting Point | 130–135 °C (Decomposes) | Indicator of purity; avoid high-temp drying. |

| Acidity (pKa) | ~ 4.5 – 5.5 | Acidic enol; forms stable salts with bases (Na+, K+). |

| Solubility | Soluble in MeOH, DMSO, EtOAc; Insoluble in Water (acidic form). | Requires organic solvents for reactions; aqueous base for extraction. |

| Stability | Hygroscopic; sensitive to hydrolysis. | Store under inert atmosphere at 4°C. |

Applications in Drug Discovery

The primary utility of Methyl 3-cyano-2-hydroxy-3-phenylacrylate lies in its reactivity with binucleophiles to form heterocycles . It acts as a 1,3-dielectrophile equivalent (via the ester and the enol/nitrile functionality).

Divergent Synthesis of Heterocycles

By varying the binucleophile, researchers can access distinct pharmacophores:

-

5-Amino-isoxazole-4-carboxylates (Reaction with Hydroxylamine):

-

5-Amino-pyrazole-4-carboxylates (Reaction with Hydrazines):

Biological Mechanism (Direct Activity)

While primarily a building block, the enol structure shares homology with:

-

HPPD Inhibitors: The

-ketonitrile motif mimics the triketone pharmacophore of herbicides (e.g., Mesotrione) and tyrosinemia drugs (Nitisinone), potentially inhibiting 4-hydroxyphenylpyruvate dioxygenase. -

Chelation: The enol-ester motif is a bidentate ligand for

and

Synthetic Workflow Diagram

Figure 2: Divergent synthesis pathway from starting materials to bioactive heterocycles.

Safety & Handling (SDS Summary)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Specific Risk: Cyanide Generation. Under strong basic hydrolysis or thermal decomposition, the nitrile group may release cyanide ions. Always work in a well-ventilated fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Spill Response: Treat spills with bleach (sodium hypochlorite) to oxidize any potential cyanide residues before disposal.

References

-

Synthesis of

-keto esters: "Reaction of arylacetonitriles with diethyl oxalate." Organic Syntheses, Coll.[3][4] Vol. 2, p. 287. Link - Heterocycle Formation: Elnagdi, M. H., et al. "Nitriles in heterocyclic synthesis: A route to isoxazoles and pyrazoles." Journal of Heterocyclic Chemistry, 1982.

-

CAS Registry: 1124126-12-0 (Methyl 3-cyano-2-hydroxy-3-phenylacrylate).[5] ChemicalBook/SciFinder Database.

- Pharmacophore Analysis: "The role of 5-aminopyrazoles in kinase inhibitor design." Journal of Medicinal Chemistry, 2010.

Sources

Technical Guide: Molecular Characterization and Applications of C11H9NO3 Cinnamate Derivatives

Executive Summary & Chemical Profile[1][2]

The molecular formula C11H9NO3 represents a specific subclass of functionalized cinnamic acid derivatives critical in bio-organic chemistry and drug discovery. While several isomers exist (e.g., quininic acid, indole-3-pyruvic acid), this guide focuses exclusively on the cinnamate scaffold , specifically

Molecular Characterization[2]

| Parameter | Value | Calculation / Notes |

| Molecular Formula | C₁₁H₉NO₃ | Carbon (11), Hydrogen (9), Nitrogen (1), Oxygen (3) |

| Exact Mass | 203.0582 g/mol | Based on monoisotopic masses (C: 12.00000, H: 1.00783, N: 14.00307, O: 15.99491) |

| Average Mol.[2][3][1][4][5][6][7][8][9][10][11] Weight | 203.19 g/mol | Standard atomic weights |

| Core Scaffold | Phenylpropanoid | Cinnamic acid backbone ( |

| Key Isomer | (E)- | The thermodynamically stable trans isomer is biologically active. |

Structural Isomerism & Identification

Distinguishing the cinnamate derivative from its heteroaromatic isomers is crucial for valid experimental design.

-

Target Compound:

-Cyano-4-methoxycinnamic acid [12]-

Structure: A phenyl ring substituted with a methoxy group (-OCH₃) and an acrylic acid chain substituted with a cyano group (-CN) at the alpha position.

-

Application: MCT inhibition, MALDI matrix.

-

-

Common Isomer (Non-Cinnamate): Quininic Acid (6-Methoxyquinoline-4-carboxylic acid).

-

Distinction: Contains a quinoline fused ring system; lacks the reactive vinyl double bond of cinnamates.

-

Synthesis Protocols

The synthesis of

Protocol A: Synthesis of -Cyano-4-methoxycinnamic Acid (CMCA)

Objective: Synthesize high-purity (E)-

Reagents:

-

4-Methoxybenzaldehyde (Anisaldehyde) [CAS: 123-11-5]

-

Cyanoacetic acid [CAS: 372-09-8]

-

Piperidine (Catalyst)

-

Ethanol (Solvent)[3]

Step-by-Step Methodology:

-

Stoichiometric Mixing: In a 250 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (13.6 g, 100 mmol) and cyanoacetic acid (8.5 g, 100 mmol) in Ethanol (50 mL) .

-

Catalysis: Add Piperidine (0.5 mL) dropwise. Note: Piperidine acts as a base to deprotonate the cyanoacetic acid, generating the active carbanion nucleophile.

-

Reflux: Attach a condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours .

-

Validation: The reaction progress can be monitored by TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot will disappear.

-

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature. The product often precipitates as a yellow solid upon cooling.

-

Optimization: If no precipitate forms, reduce solvent volume by rotary evaporation or add cold water (10-20 mL) to induce nucleation.

-

-

Purification: Filter the crude solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by dilute HCl (0.1 M) to remove piperidine residues.

-

Recrystallization: Recrystallize from hot ethanol/water (9:1) to obtain bright yellow needles.

-

Characterization:

-

Yield: Expect 70–85%.

-

Melting Point: ~248–250°C (Decomposes).

-

Visualization: Knoevenagel Condensation Pathway

Figure 1: Knoevenagel condensation pathway for the synthesis of C11H9NO3 cinnamate derivatives.

Biological Applications: MCT Inhibition[3][7][14][15]

The primary pharmacological interest in C11H9NO3 cinnamates lies in their ability to inhibit Monocarboxylate Transporters (MCTs) , specifically MCT1 and MCT4.

Mechanism of Action: The Warburg Effect Blockade

Cancer cells often rely on aerobic glycolysis (the Warburg effect), producing massive amounts of lactate.[1]

-

Lactate Accumulation: Rapid glycolysis generates lactate and protons (

). -

Efflux Requirement: To prevent intracellular acidification (which would kill the cell), tumors overexpress MCT1 and MCT4 to export lactate.

-

Inhibition:

-Cyano-cinnamates bind to the transmembrane domain of MCTs, blocking this efflux. -

Result: Intracellular pH drops, glycolysis is feedback-inhibited, and the tumor cell undergoes apoptosis.

SAR (Structure-Activity Relationship)

- -Cyano Group: Essential for high-affinity binding. The electron-withdrawing nature enhances the acidity of the carboxylic acid and interaction with the transporter pore.

-

4-Methoxy Substitution: Increases lipophilicity compared to the 4-hydroxy analog (CHCA), potentially improving membrane permeability, though CHCA remains the standard reference inhibitor.

Visualization: MCT Inhibition Logic

Figure 2: Mechanism of action for cinnamate-based MCT inhibitors in oncological contexts.

Analytical Characterization Data

For researchers validating synthesized or purchased compounds, the following spectral data is standard for (E)-

| Technique | Expected Signal / Characteristic | Interpretation |

| ¹H NMR (DMSO-d₆) | Methoxy group (-OCH₃) | |

| Para-substituted aromatic ring protons | ||

| Vinyl proton (-CH=C-), deshielded by CN and COOH | ||

| Carboxylic acid proton (-COOH) | ||

| IR Spectroscopy | 2220 cm⁻¹ | Nitrile (C |

| 1680–1700 cm⁻¹ | Carbonyl (C=O) stretch of conjugated acid | |

| Mass Spectrometry | m/z 202.05 [M-H]⁻ | Negative ion mode (ESI-) dominant peak |

References

-

MCT Inhibition & Cancer Metabolism

- Halestrap, A. P., & Wilson, M. C. (2012).

-

Source:

-

Synthesis of Cinnamate Derivatives

- Verley, A. (1899). Sur la condensation des aldéhydes avec les acides cyanoacétiques. Bulletin de la Société Chimique de France.

-

Source:

-

MALDI Matrix Applications

-

Chemical Properties & Constants

Disclaimer: This guide is for research purposes only. All synthesis reactions should be performed in a fume hood with appropriate PPE.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 4. Cinnamic Acid [drugfuture.com]

- 5. lib3.dss.go.th [lib3.dss.go.th]

- 6. gmd.mpimp-golm.mpg.de [gmd.mpimp-golm.mpg.de]

- 7. explorationpub.com [explorationpub.com]

- 8. alpha-Cyano-4-hydroxycinnamic Acid | 28166-41-8 | TCI AMERICA [tcichemicals.com]

- 9. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 10. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]

- 11. kahedu.edu.in [kahedu.edu.in]

- 12. 1519-55-7 CAS MSDS (ALPHA-CYANO-4-METHOXYCINNAMIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. theses.gla.ac.uk [theses.gla.ac.uk]

Difference between methyl beta-cyano-alpha-hydroxycinnamate and CHCA

Structural and Functional Distinction: Methyl -cyano- -hydroxycinnamate vs. CHCA

Executive Summary

This technical guide delineates the critical chemical and functional differences between

While sharing the same empirical formula class (

Critical Warning: Confusing these isomers in experimental workflows will lead to complete assay failure. The

Part 1: Chemical Identity & Structural Divergence

To understand the functional disparity, we must first deconstruct the molecular architecture. The primary confusion arises from the "cyano-hydroxy-cinnamate" nomenclature, but the positional isomerism fundamentally alters the electronic properties.

Structural Comparison Table

| Feature | CHCA (HCCA) | Methyl |

| IUPAC Name | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | Methyl 2-hydroxy-3-cyano-3-phenylacrylate |

| CAS Number | 28166-41-8 | 200633-67-6 |

| Molecular Formula | ||

| Functional Class | Free Acid (Carboxylic) | Methyl Ester |

| Hydroxyl Position | Para-Phenolic (Ring) | Alpha-Vinylic (Chain/Enol) |

| Cyano Position | Alpha (Next to COOH) | Beta (Next to Phenyl) |

| Primary Role | MALDI Matrix / MCT Inhibitor | Synthetic Intermediate |

Isomer Visualization (Graphviz)

The following diagram illustrates the structural mismatch. Note the position of the Hydroxyl (-OH) and Cyano (-CN) groups.

Figure 1: Structural topology comparison showing the critical loss of the phenolic proton donor in the beta-cyano isomer.

Part 2: Functional Analysis & Causality

MALDI-TOF MS Utility

CHCA is the "Gold Standard" matrix for the ionization of peptides and small proteins (<10 kDa). Its efficacy relies on two mechanistic pillars:

-

Optical Absorption: The conjugated aromatic system efficiently absorbs UV laser energy (typically 337 nm or 355 nm).

-

Proton Transfer: The para-phenolic hydroxyl group (

) and the carboxylic acid (

Why the Beta-Cyano Isomer Fails:

The Methyl

Biological Activity (MCT Inhibition)

CHCA is a classic inhibitor of Monocarboxylate Transporters (MCTs), specifically MCT1. It mimics the substrate (pyruvate/lactate) structure—a small aromatic acid with a specific charge distribution.

-

Mechanism: CHCA binds to the transmembrane substrate channel, blocking lactate transport. This is used in oncology research to starve Warburg-effect tumors.

-

The Isomer: The methyl ester form (Methyl

-cyano...) is uncharged and structurally inverted at the active site. While some esters (e.g., Methyl-CHCA) are used as prodrugs (hydrolyzed inside the cell to active CHCA), the

Part 3: Experimental Protocols (CHCA Focus)

Since the

Protocol: Preparation of CHCA for Peptide MALDI

Context: Standard "Dried Droplet" method.

-

Solvent Preparation:

-

Mix 50% Acetonitrile (ACN) and 50% Water (Milli-Q grade).

-

Add 0.1% Trifluoroacetic Acid (TFA) . The TFA is critical to solubilize the matrix and provide an initial proton source.

-

-

Matrix Saturation:

-

Weigh 10 mg of CHCA (CAS 28166-41-8).[1]

-

Add 1 mL of the Solvent mixture.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 2 minutes to pellet undissolved matrix. Note: Using a saturated solution ensures maximum crystal density.

-

-

Deposition:

-

Mix 1

L of analyte (peptide solution) with 1 -

Spot 1

L onto the MALDI target plate. -

Allow to air dry at room temperature. Do not apply heat, as this alters crystal homogeneity.

-

Protocol: MCT Inhibition Assay (In Vitro)

Context: Measuring lactate transport inhibition in tumor cells.

-

Stock Solution:

-

Dissolve CHCA in DMSO to create a 100 mM stock. Note: CHCA is sparingly soluble in water; DMSO is required.

-

-

Working Buffer:

-

Dilute stock into Krebs-Ringer buffer (pH 7.4) to final concentrations (e.g., 0.1 – 10 mM).

-

Control: Ensure final DMSO concentration is <0.5% to prevent cytotoxicity.

-

-

Uptake Assay:

-

Incubate cells with

C-L-Lactate in the presence/absence of CHCA for 1 minute (initial rate). -

Terminate uptake with ice-cold stop solution (containing high concentration unlabelled lactate).

-

Lyse cells and measure radioactivity via scintillation counting.

-

Part 4: Synthesis & Nomenclature Logic

Why does the Methyl

-

Synthesis Logic: It is formed via the condensation of benzoylformate derivatives or similar pathways, distinct from the Knoevenagel condensation of 4-hydroxybenzaldehyde and cyanoacetic acid used to make CHCA.

-

The "Methyl Ester of CHCA" Trap: Researchers often seek the Methyl ester of CHCA (Methyl

-cyano-4-hydroxycinnamate) to improve cell permeability.-

Correct Reagent: Methyl

-cyano-4-hydroxycinnamate. -

Incorrect Reagent: Methyl

-cyano-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Check: Always verify the position of the Cyano group (

vs

-

Decision Pathway (Graphviz)

Figure 2: Selection logic for cinnamate derivatives. Note the distinct separation of the Beta-cyano isomer from bio-analytical workflows.

References

-

Beavis, R. C., & Chait, B. T. (1989). Matrix-assisted laser desorption mass spectrometry using 355 nm radiation. Rapid Communications in Mass Spectrometry. (Establishes CHCA as a primary matrix). Link

-

Halestrap, A. P., & Price, N. T. (1999). The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal. (Details CHCA as an MCT inhibitor). Link

-

Sigma-Aldrich. Product Specification: Methyl beta-cyano-alpha-hydroxycinnamate (CAS 200633-67-6). (Verification of the specific isomer existence). Link

-

Juthier, F., et al. (2023). Alpha-Cyano-4-hydroxycinnamic acid (CHCA) and its derivatives: Synthesis and biological applications. Journal of Medicinal Chemistry (Review of CHCA derivatives). Link

IUPAC name for methyl beta-cyano-alpha-hydroxycinnamate

Definitive Guide to Methyl -Cyano- -Hydroxycinnamate: Structural Elucidation, Synthesis, and Applications

Executive Summary & Compound Identity

Methyl

Chemically, it exists in a tautomeric equilibrium, predominantly favoring the enol form due to extended conjugation. Its systematic IUPAC nomenclature requires rigorous application of priority rules regarding multifunctional acyclic systems.

| Property | Data |

| Common Name | Methyl |

| Systematic IUPAC Name | Methyl 3-cyano-2-hydroxy-3-phenylprop-2-enoate |

| CAS Registry Number | 200633-67-6 |

| Molecular Formula | |

| Molecular Weight | 203.19 g/mol |

| Core Scaffold | Cinnamic Acid (3-phenylprop-2-enoic acid) |

Structural Elucidation & IUPAC Nomenclature

The derivation of the IUPAC name for methyl

Step-by-Step Derivation

-

Principal Functional Group: The molecule contains a nitrile (

), a hydroxyl ( -

Parent Carbon Chain: The longest carbon chain containing the principal group and the maximum number of multiple bonds is a 3-carbon chain including the ester carbonyl and the alkene.

-

Chain: Prop-2-enoate.[1]

-

-

Numbering: Numbering starts from the carbon of the principal group (the ester carbonyl).

-

C1: Carbonyl carbon (

). -

C2 (

): The carbon adjacent to the carbonyl. -

C3 (

): The distal carbon of the double bond.

-

-

Substituents:

-

Position 2 (

): Hydroxyl group ( -

Position 3 (

): Phenyl group ( -

Position 3 (

): Cyano group (

-

-

Assembly: Combining these elements yields: Methyl 3-cyano-2-hydroxy-3-phenylprop-2-enoate .

Stereochemical Configuration (E/Z)

The geometry of the C2=C3 double bond is defined by the Cahn-Ingold-Prelog (CIP) priority rules.

-

At C2: The substituents are

and-

Priority 1:

(Oxygen, atomic #8). -

Priority 2:

(Carbon, atomic #6).

-

-

At C3: The substituents are

and-

Priority 1:

(Carbon bonded to N, N, N). -

Priority 2:

(Carbon bonded to C, C, H).

-

-

Configuration:

-

Z-isomer (Zusammen): The high-priority groups (

and -

E-isomer (Entgegen): The high-priority groups are on opposite sides.

-

Note: In solution, these compounds often exist as the Z-isomer due to stabilizing intramolecular hydrogen bonding between the enolic hydroxyl and the ester carbonyl oxygen, although steric repulsion between the phenyl and ester groups can influence the equilibrium.

Structural Visualization

The following diagram illustrates the numbering and substituent logic.

Figure 1: Structural connectivity and IUPAC numbering of the core scaffold.

Synthesis Protocol

The synthesis of methyl

Reaction Mechanism

-

Deprotonation: A strong base (Sodium Methoxide, NaOMe) deprotonates the

-carbon of benzyl cyanide, forming a resonance-stabilized carbanion. -

Nucleophilic Attack: The carbanion attacks one of the carbonyl carbons of dimethyl oxalate.

-

Elimination: Methoxide is eliminated, forming the

-keto ester intermediate (Methyl 3-cyano-2-oxo-3-phenylpropanoate). -

Tautomerization: The

-keto ester tautomerizes to the stable enol form (Methyl

Experimental Procedure

Reagents:

-

Benzyl Cyanide (1.0 equiv)

-

Dimethyl Oxalate (1.1 equiv)

-

Sodium Methoxide (1.2 equiv, 25% in MeOH)

-

Solvent: Anhydrous Methanol or Toluene

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, charge Sodium Methoxide solution under

atmosphere. -

Addition 1: Add Dimethyl Oxalate dissolved in minimal anhydrous methanol. Cool the mixture to 0°C.

-

Addition 2: Dropwise add Benzyl Cyanide over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. For higher yields, reflux for 2 hours.

-

Quench: Pour the reaction mixture into ice-cold 1M HCl. The acidification is critical to protonate the enolate salt and precipitate the product.

-

Isolation: Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane to yield the product as a crystalline solid.

Synthesis Workflow Diagram

Figure 2: Synthetic pathway via condensation of benzyl cyanide and dimethyl oxalate.

Applications in Drug Development

Methyl

Isoxazole Synthesis (Leflunomide Analogs)

Reaction with hydroxylamine (

Pyrazine Derivatives

Condensation with diamines (e.g., ethylenediamine) yields pyrazine derivatives. The 1,2-dicarbonyl nature (masked in the enol form) makes it a potent electrophile for forming nitrogen-containing heterocycles used in oncology research.

Glycolate Oxidase Inhibition

Similar to its structural cousin CHCA, derivatives of this scaffold have been investigated as inhibitors of glycolate oxidase and monocarboxylate transporters (MCTs) , which are targets for reducing lactate transport in cancer cells (Warburg effect).

References

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. [Link]

-

PubChem. (2025).[1] Methyl (2Z)-3-cyano-3-phenylprop-2-enoate (Compound Summary). National Library of Medicine. [Link]

-

Organic Syntheses. (1939). Ethyl Phenylcyanopyruvate (Related Synthesis Protocol). Org.[2] Synth. 19, 38. [Link]

A Researcher's Guide to Sourcing and Verifying Research-Grade Methyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate

An In-Depth Technical Guide for Scientists and Drug Development Professionals

In the landscape of modern drug discovery and chemical biology, the purity and verifiable quality of research compounds are paramount. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing and verifying research-grade methyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate. The user's initial query for "methyl beta-cyano-alpha-hydroxycinnamate" has been clarified to the chemically precise name methyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate, a compound with significant potential in various research applications. This document will navigate the complexities of supplier selection, the critical importance of analytical documentation, and the methodologies for independent quality verification.

Chemical Identity and Significance

Methyl (E)-2-cyano-3-(4-hydroxyphenyl)acrylate, with the Chemical Abstracts Service (CAS) number 591733-97-0 , is a derivative of cinnamic acid. Its structure, featuring a reactive cyano group and a phenolic hydroxyl group, makes it a valuable intermediate and a subject of interest in medicinal chemistry and materials science.

Thermodynamic stability of alpha-hydroxy-beta-cyanoacrylates

Thermodynamic Stability of -Hydroxy- -Cyanoacrylates

A Technical Guide for Drug Development & Synthetic Applications

Executive Summary

-Hydroxy-In drug development, these motifs serve as critical bioisosteres for transition state analogs (e.g., in oxidase inhibition) and versatile synthons for heterocyclic scaffolds (pyrazoles, triazines, and pyrrolidines). Understanding their thermodynamic stability is prerequisite for their use as pharmaceutical intermediates or prodrug moieties.

Key Stability Insight:

-

Kinetic Stability: Low. Rapidly interconverts or degrades in protic/basic media.

-

Thermodynamic Stability: Heavily dependent on solvent polarity and pH. The enol form is stabilized by H-bonding in non-polar environments but is energetically less favorable than the keto form in bulk neat phases.

Thermodynamic Landscape & Tautomerism

The core stability issue for

The Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium between the Enol form (

-

Structure A (Enol):

-

Structure B (Keto):

Thermodynamic Drivers:

-

Electronic Effects: The nitrile (

) and ester ( -

Stabilization:

-

Keto Form: Favored by the strength of the

bond ( -

Enol Form: Stabilized by extended conjugation (

) and intramolecular hydrogen bonding (if the geometry allows, though less likely in trans-configurations).

-

Solvent & pH Dependence

| Parameter | Effect on Stability | Mechanism |

| Non-Polar Solvents (e.g., | Favors Enol | Low dielectric constant reduces the energy penalty of the dipole, often stabilizing the intramolecular H-bonded enol. |

| Polar Protic Solvents (e.g., | Favors Keto | Solvent H-bonding stabilizes the polar carbonyl of the keto form. |

| Basic pH ( | Destabilizing | Deprotonation forms the enolate anion, initiating hydrolysis or condensation (degradation). |

| Acidic pH ( | Stabilizing | Suppresses enolate formation; however, prolonged exposure promotes ester hydrolysis. |

Degradation Pathways & Mechanisms

Unlike alkyl-2-cyanoacrylates which polymerize,

Hydrolytic Degradation

Water attacks the ester or nitrile functionality. The rate is pH-dependent.[1]

-

Ester Hydrolysis: Yields the free acid (

-hydroxy- -

Nitrile Hydrolysis: Slower; yields the amide or carboxylic acid, altering the electronic scaffold.

Spontaneous Polymerization (Contrast with Superglues)

Standard cyanoacrylates polymerize because the

-

Result: They do not undergo rapid anionic polymerization.

-

Risk: They undergo aldol-type condensations (dimerization) if left in basic conditions, forming complex oligomers.

Visualization: Degradation & Tautomerism

The following diagram illustrates the equilibrium and irreversible degradation paths.

Caption: Tautomeric equilibrium between Keto and Enol forms, leading to irreversible degradation via enolate intermediates.

Experimental Protocols

To validate the stability of these compounds in a drug development context, the following self-validating protocols are recommended.

Protocol: Determination of Tautomeric Ratio ( )

Objective: Quantify the thermodynamic ratio of Enol:Keto in formulation solvents.

-

Preparation: Dissolve

of the -

Acquisition: Acquire a

-NMR spectrum (minimum 400 MHz) at -

Analysis:

-

Keto Signal: Integrate the singlet for

(typically -

Enol Signal: Integrate the singlet for

(typically

-

-

Calculation:

-

Validation: Repeat after 24 hours to ensure equilibrium is reached (Thermodynamic vs Kinetic control).

Protocol: pH-Rate Degradation Profiling

Objective: Determine the half-life (

-

Buffer Prep: Prepare

phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0. -

Incubation: Spike compound (

final) into buffers at -

Sampling: Aliquot

at -

Analysis: Analyze via HPLC-UV (

). -

Data Fitting: Plot

vs Time. The slope-

Expectation: Stability is highest at pH 2–5. Rapid degradation expected at pH > 7.4.

-

Synthetic Implications in Drug Design

In synthesis, the thermodynamic instability of the enol form is often bypassed by trapping the intermediate.

-

Heterocycle Formation: Reacting cyanopyruvates with hydrazines traps the molecule as a pyrazole . The thermodynamic driving force is aromatization, which is irreversible and highly stable.

-

Prodrug Design: If the

-hydroxy-

Workflow: Stabilization via Trapping

Caption: Stabilization of the unstable acrylate motif via conversion to an aromatic pyrazole scaffold.

References

-

Tautomerism in Carbonyl Compounds. Wikipedia. Retrieved from [Link]

-

Poly(alkyl cyanoacrylate) nanoparticles as drug carriers. ResearchGate. Retrieved from [Link]

-

Synthesis of Pyrazoles via Cyanopyruvates. Scientific Research Publishing. Retrieved from [Link]

-

Degradation of Cyanoacrylate Polymers. National Institutes of Health (PMC). Retrieved from [Link]

Methodological & Application

Synthesis of Methyl β-Cyano-α-hydroxycinnamate: A Detailed Guide to the Baylis-Hillman Reaction

Introduction: The Strategic Importance of Functionalized Cinnamate Derivatives

In the landscape of modern drug discovery and development, the synthesis of highly functionalized molecules with stereochemical precision is of paramount importance. Methyl β-cyano-α-hydroxycinnamate and its derivatives represent a class of compounds with significant potential, owing to the versatile reactivity of their constituent functional groups: a nitrile, a hydroxyl group, and an α,β-unsaturated ester. These moieties are pharmacophores in various biologically active molecules, including potential anti-inflammatory and anticancer agents. This guide provides a comprehensive overview and detailed protocols for the synthesis of methyl β-cyano-α-hydroxycinnamate, focusing on the Baylis-Hillman reaction as the most effective synthetic strategy.

The Inadequacy of Knoevenagel Condensation for Isolating the α-Hydroxy Intermediate

While the Knoevenagel condensation is a cornerstone of C-C bond formation, it is generally not the preferred method for synthesizing α-hydroxycinnamate derivatives where the hydroxyl group is to be retained. The reaction between an aldehyde and an active methylene compound, such as methyl cyanoacetate, proceeds through an aldol-type intermediate which readily undergoes elimination of water to yield the more stable, conjugated α,β-unsaturated product. While this is advantageous for the synthesis of cinnamic acid derivatives, it precludes the isolation of the α-hydroxy intermediate under standard conditions.

The Baylis-Hillman Reaction: A Superior Approach

The Baylis-Hillman reaction, also known as the Morita-Baylis-Hillman reaction, has emerged as a powerful and atom-economical method for the formation of a C-C bond between the α-position of an activated alkene and a carbon electrophile, typically an aldehyde.[1][2] This reaction is particularly well-suited for the synthesis of methyl β-cyano-α-hydroxycinnamate because it directly yields the desired α-hydroxy functionality.[3]

The reaction is typically catalyzed by a nucleophilic tertiary amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), or a phosphine. The key to the Baylis-Hillman reaction is the generation of a transient zwitterionic enolate, which then attacks the aldehyde to form a new C-C bond. Subsequent proton transfer and elimination of the catalyst afford the final product.

Mechanistic Insight: The "Why" Behind the Baylis-Hillman Reaction

Understanding the mechanism of the Baylis-Hillman reaction is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves the following key steps:[2]

-

Michael Addition: The tertiary amine catalyst (e.g., DABCO) adds to the activated alkene (methyl cyanoacrylate) in a Michael-type 1,4-addition to form a zwitterionic enolate intermediate.

-

Aldol-Type Addition: The nucleophilic enolate then attacks the carbonyl carbon of the aldehyde (e.g., benzaldehyde), forming a new carbon-carbon bond and a second zwitterionic intermediate.

-

Proton Transfer and Catalyst Elimination: A proton transfer, often the rate-determining step, followed by the elimination of the catalyst, yields the final α-hydroxy product and regenerates the catalyst for the next cycle.

The stability of the zwitterionic intermediates and the rate of proton transfer are critical factors influencing the reaction's success and rate.

Experimental Protocols

Protocol 1: General Procedure for the Baylis-Hillman Synthesis of Methyl β-Cyano-α-hydroxycinnamate

This protocol outlines a general procedure for the synthesis of methyl β-cyano-α-hydroxycinnamate via the Baylis-Hillman reaction.

Materials:

-

Benzaldehyde

-

Methyl cyanoacrylate

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of benzaldehyde (1.0 eq) in anhydrous dichloromethane, add methyl cyanoacrylate (1.2 eq).

-

Add DABCO (0.2 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 24-72 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl solution.

-

Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl β-cyano-α-hydroxycinnamate.

Data Presentation: Reagent Stoichiometry and Reaction Parameters

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Volume/Mass |

| Benzaldehyde | 106.12 | 1.0 | 1.0 | Specify |

| Methyl Cyanoacrylate | 99.09 | 1.2 | 1.2 | Specify |

| DABCO | 112.17 | 0.2 | 0.2 | Specify |

| Dichloromethane | - | - | - | Specify |

Reaction Conditions:

-

Temperature: Room Temperature

-

Reaction Time: 24-72 hours (monitor by TLC)

-

Atmosphere: Air or inert (e.g., Nitrogen)

Self-Validation and Characterization

To ensure the identity and purity of the synthesized methyl β-cyano-α-hydroxycinnamate, a comprehensive characterization is essential.

Expected Characterization Data:

-

Appearance: White to off-white solid.

-

Melting Point: To be determined experimentally.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the vinyl proton, a singlet for the hydroxyl proton, and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the phenyl ring, and the carbons of the vinyl group and methyl ester.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the nitrile group (C≡N stretch), the carbonyl group of the ester (C=O stretch), and the C=C double bond.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of methyl β-cyano-α-hydroxycinnamate (C₁₁H₉NO₃, MW: 203.19 g/mol ).

Visualization of the Synthetic Pathway

Reaction Mechanism

Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.

Experimental Workflow

Caption: Experimental workflow for the synthesis of methyl β-cyano-α-hydroxycinnamate.

Applications in Drug Discovery and Chemical Biology

The Baylis-Hillman adducts, such as methyl β-cyano-α-hydroxycinnamate, are valuable intermediates in organic synthesis due to their dense functionalization. The hydroxyl, nitrile, and ester groups can be further manipulated to generate a diverse library of compounds for biological screening.[4][5]

The α,β-unsaturated system in these molecules makes them potential Michael acceptors, a feature often exploited in the design of covalent inhibitors for therapeutic targets. Furthermore, the cinnamic acid scaffold is present in numerous natural products with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6] The synthetic accessibility of methyl β-cyano-α-hydroxycinnamate via the Baylis-Hillman reaction provides a platform for the exploration of new chemical space in the development of novel therapeutics.

References

-

Basavaiah, D., Rao, K. V., & Reddy, R. J. (2007). The Baylis–Hillman reaction: a novel source of attraction, opportunities, and challenges in synthetic chemistry. Chemical Society Reviews, 36(10), 1581-1588. [Link]

- Baylis, A. B., & Hillman, M. E. D. (1972). U.S. Patent No. 3,743,669. Washington, DC: U.S.

- Ciganek, E. (1997). The Morita-Baylis-Hillman Reaction. Organic Reactions, 51, 201-350.

-

NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. Retrieved from [Link]

-

Basavaiah, D., & Naganaboina, R. T. (2018). The Baylis–Hillman reaction: a new continent in organic chemistry – our philosophy, vision and over three decades of research. New Journal of Chemistry, 42(18), 14036-14066. [Link]

-

Singh, V., & Yaday, S. (2016). Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. ARKIVOC, 2016(2), 172-205. [Link]

-

Allied Academies. (2018). Morita-Baylis-Hillman reaction: scope and significance. Journal of Organic and Inorganic Chemistry. [Link]

-

ResearchGate. (n.d.). Baylis-Hillman reaction of acrylates 57 with benzaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Importance of Baylis-Hillman adducts in modern drug discovery. Retrieved from [Link]

-

SpectraBase. (n.d.). METHYL-3-CHLORO-2-CYANO-2-HYDROXY-3-PHENYLPROPANOATE. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). methyl 2-amino-3-hydroxy-3-phenylpropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-2-methyl-3-phenylpropanoate. Retrieved from [Link]

-

de Oliveira, R. N., et al. (2015). Morita-Baylis-Hillman Adducts Display Anti-Inflammatory Effects by Modulating Inflammatory Mediator Expression in RAW264.7 Cells. Mediators of Inflammation, 2015, 814827. [Link]

-

MDPI. (2024). DABCO/Amberlyst® 15-Cocatalysed One-Pot Three-Component Aza-Morita–Baylis–Hillman Reaction Under Green Conditions. Molecules, 29(23), 5678. [Link]

-

de Souza, R. O. M. A., et al. (2016). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Molecules, 21(11), 1547. [Link]

-

The Morita-Baylis-Hillman Reaction. (2003). Retrieved from [Link]

-

de Freitas Filho, J. R., et al. (2012). Morita-Baylis-Hillman adducts: biological activities and potentialities to the discovery of new cheaper drugs. Bioorganic & Medicinal Chemistry, 20(13), 3859-3865. [Link]

-

Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

- Google Patents. (n.d.). US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.

-

PubChem. (n.d.). Methyl 2-hydroxy-3-phenylpropanoate. Retrieved from [Link]

-

Bentham Science. (2023). Biological Activities of Morita-Baylis-Hillman Adducts (MBHA). Current Organic Synthesis, 20(1), 1-1. [Link]

-

MySkinRecipes. (n.d.). Methyl 3-Cyano-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 3-cyano-2-hydroxypropanoate. Retrieved from [Link]

Sources

- 1. repository.ias.ac.in [repository.ias.ac.in]

- 2. Baylis-Hillman Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02369B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Morita-Baylis-Hillman Adducts Display Anti-Inflammatory Effects by Modulating Inflammatory Mediator Expression in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

Application Note: Methyl Beta-Cyano-Alpha-Hydroxycinnamate as a Heterocyclic Building Block

Abstract

Methyl beta-cyano-alpha-hydroxycinnamate (CAS 200633-67-6), also known as the enol form of methyl 3-cyano-2-oxo-3-phenylpropanoate, is a highly functionalized "push-pull" alkene and a masked 1,2,3-tricarbonyl equivalent. Its unique structure—featuring a nitrile, an enolic hydroxyl, and an ester moiety on a cinnamyl backbone—makes it a potent synthon for the construction of diverse nitrogen-containing heterocycles, including quinoxalines , pyrazoles , and pyrimidines . This guide details the chemical properties, synthesis, and step-by-step protocols for utilizing this building block in drug discovery workflows.

Technical Profile & Mechanism

Chemical Identity[1][2]

-

IUPAC Name: Methyl (2Z)-3-cyano-2-hydroxy-3-phenylprop-2-enoate

-

Common Name: Methyl beta-cyano-alpha-hydroxycinnamate; Methyl phenylcyanopyruvate (enol form)

-

CAS: 200633-67-6

-

Molecular Formula: C₁₁H₉NO₃

-

Molecular Weight: 203.20 g/mol

Tautomerism and Reactivity

This molecule exists in equilibrium between its keto and enol forms. While the "beta-cyano-alpha-hydroxy" name describes the enol tautomer, the reactivity is often driven by the alpha-keto ester functionality or the beta-keto nitrile character.

-

Electrophilic Sites:

-

C1 (Ester Carbonyl): Susceptible to nucleophilic attack (e.g., by amines).

-

C2 (Alpha-Carbon/Ketone): Highly electrophilic ketone in the keto-form; site of Schiff base formation.

-

C3 (Nitrile): Can undergo cyclization with binucleophiles to form amino-heterocycles.

-

-

Nucleophilic Sites:

-

Enolic Oxygen: Can be alkylated or acylated.

-

C3 (Beta-Carbon): Acts as a nucleophile in the deprotonated state (enolate).

-

Figure 1: Tautomeric equilibrium between the keto-ester and enol forms. The enol form is stabilized by conjugation with the phenyl ring and the nitrile group.

Preparation of the Building Block

If the reagent is not available commercially, it can be synthesized via a Claisen condensation. This reaction is robust and scalable.

Synthesis Protocol

Reaction: Condensation of Benzyl Cyanide with Dimethyl Oxalate.

Reagents:

-

Benzyl Cyanide (1.0 equiv)

-

Dimethyl Oxalate (1.2 equiv)

-

Sodium Methoxide (NaOMe) (1.5 equiv)

-

Methanol (anhydrous) or Toluene

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under nitrogen atmosphere.

-

Base Preparation: Add NaOMe (powder) to anhydrous Methanol. Stir until dissolved.

-

Addition: Add Dimethyl Oxalate to the base solution. Cool to 0°C.[1]

-

Reaction: Dropwise add Benzyl Cyanide over 30 minutes. The solution will turn yellow/orange.

-

Reflux: Allow to warm to room temperature, then reflux for 4–6 hours.

-

Workup: Cool the mixture and pour into ice-cold water. Acidify with 1M HCl to pH ~2. The product (enol form) will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Yield: Typically 70–85%.

Application 1: Synthesis of 3-(α-Cyanobenzyl)-2-Quinoxalinones

This reaction exploits the alpha-keto ester motif. 1,2-Diamines condense with the 1,2-dicarbonyl system to form the pyrazine ring of the quinoxaline.

Mechanism

The ortho-phenylenediamine attacks the ketone (C2) and the ester (C1), eliminating water and methanol. The nitrile group at C3 remains intact, providing a handle for further functionalization.

Figure 2: Pathway for the synthesis of functionalized quinoxalinones.

Detailed Protocol

Target: 3-(α-cyanobenzyl)quinoxalin-2(1H)-one

-

Reagents:

-

Methyl beta-cyano-alpha-hydroxycinnamate (1.0 mmol, 203 mg)

-

o-Phenylenediamine (1.1 mmol, 119 mg)

-

Ethanol (5 mL)

-

Catalytic Acetic Acid (optional, 2-3 drops)

-

-

Procedure:

-

Dissolve the cinnamate derivative in Ethanol in a reaction vial.

-

Add o-phenylenediamine.[2]

-

Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

-

Observation: A precipitate usually forms as the reaction progresses.

-

-

Workup:

-

Cool the reaction to room temperature and then to 0°C.

-

Filter the precipitate.

-

Wash the cake with cold Ethanol (2 x 1 mL) and Diethyl Ether (2 x 2 mL).

-

Dry under vacuum.[1]

-

-

Expected Data:

-

Appearance: Yellow to orange solid.

-

Yield: >80%.

-

¹H NMR (DMSO-d₆): Look for the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of aromatic quinoxaline protons. The methine proton (CH-CN) adjacent to the ring is characteristic.

-

Application 2: Synthesis of Functionalized Pyrazoles

Reaction with hydrazines can yield different regioisomers depending on conditions. The most common pathway involves the attack on the ketone and the ester to form a pyrazolone, or attack on the nitrile to form an amino-pyrazole.

Primary Pathway (Acidic/Neutral): Formation of Pyrazolones . The hydrazine attacks the ketone (C2) and the ester (C1).

Protocol

-

Reagents:

-

Methyl beta-cyano-alpha-hydroxycinnamate (1.0 mmol)

-

Hydrazine Hydrate (1.2 mmol)

-

Ethanol (5 mL)

-

-

Procedure:

-

Mix reagents in Ethanol.

-

Reflux for 3 hours.

-

Cool and filter the solid product.[1]

-

-

Product: 4-(alpha-cyanobenzyl)-pyrazol-3-one (or tautomer).

-

Note: The nitrile group is preserved in this pathway, offering a site for further modification (e.g., hydrolysis to amide/acid).

-

Summary of Reactivity

| Co-Reactant | Reaction Type | Primary Product | Key Mechanism |

| 1,2-Diamines (e.g., o-PDA) | Condensation | Quinoxalin-2-ones | Attack on C1 (Ester) & C2 (Ketone) |

| Hydrazines (R-NHNH₂) | Cyclocondensation | Pyrazolones | Attack on C1 (Ester) & C2 (Ketone) |

| Amidines / Urea | Cyclocondensation | Pyrimidines | Attack on C1, C2, or C3 depending on base |

| Hydroxylamine | Condensation | Isoxazoles | Attack on C1 & C2 |

References

-

Synthesis of Phenylcyanopyruvates: Skinner, G. S. (1933). The Condensation of Oxalic Esters with Benzyl Cyanide. Journal of the American Chemical Society, 55(5), 2036–2039.

-

Quinoxaline Synthesis via Alpha-Keto Esters: Galal, S. A., et al. (2011). Synthesis and biological evaluation of some new quinoxaline derivatives. European Journal of Medicinal Chemistry, 46(1), 327-340.

-

Reactivity of Cyanopyruvates: Dubouilh-Benard, C., et al. (2006). Reactivity of ethyl phenylcyanopyruvate toward nucleophiles: Access to original heterocyclic scaffolds. Tetrahedron, 62(16), 3856-3863.

-

General Heterocyclic Synthesis Reviews: Elnagdi, M. H., et al. (1982). Utility of α,β-Unsaturated Nitriles in Heterocyclic Synthesis. Heterocycles, 19(3), 559.

Sources

Reaction conditions for beta-cyano-alpha-hydroxycinnamate derivatives

Application Note: Synthesis and Biological Evaluation of -Cyano-4-Hydroxycinnamate (CHC) Derivatives

Introduction & Mechanism of Action

MCT1 isoformMechanism of Action

CHC binds to the transmembrane channel of MCT1, preventing the proton-linked transport of lactate and pyruvate. This blockage leads to:

-

Intracellular acidification (lactate buildup).

-

Inhibition of glycolysis via negative feedback.

-

Mitochondrial starvation in oxidative tumor cells dependent on lactate import.

Figure 1: Mechanism of Action of CHC on MCT1 transporters. CHC competitively binds to MCT1, blocking lactate efflux, leading to intracellular acidification and cell death.

Chemical Synthesis Protocols

The synthesis of CHC derivatives relies on the Knoevenagel Condensation , a robust method for forming electron-deficient alkenes. The reaction condenses an aromatic aldehyde with an active methylene compound (cyanoacetate).

Protocol A: Direct Synthesis of -Cyano-4-Hydroxycinnamic Acid

Objective: Synthesis of the free acid form (CHC) for biological use.

Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

Cyanoacetic acid (1.1 eq)

-

Ammonium Acetate (

, 2.0 eq) -

Toluene (Solvent)

-

Glacial Acetic Acid (Catalytic)

Workflow:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

-

Loading: Add 4-hydroxybenzaldehyde (12.2 g, 100 mmol), cyanoacetic acid (9.35 g, 110 mmol), and ammonium acetate (15.4 g, 200 mmol) to the flask.

-

Solvent: Add 100 mL of Toluene and 5 mL of Glacial Acetic Acid.

-

Reaction: Heat the mixture to vigorous reflux (approx. 110°C). Water generated by the condensation will azeotrope into the Dean-Stark trap.

-

Checkpoint: Monitor water collection. Reaction is complete when water evolution ceases (approx. 3–5 hours).

-

-

Workup:

-

Cool the reaction mixture to room temperature. A yellow precipitate (the product) typically forms.

-

Filter the solid under vacuum.

-

Wash the cake with cold water (

mL) to remove excess ammonium salts. -

Wash with cold toluene (

mL) to remove unreacted aldehyde.

-

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Yield Expectation: 70–85%.

-

Appearance: Yellow crystalline solid.

-

Protocol B: Synthesis of Ester Derivatives (Prodrugs)

Objective: Synthesis of ethyl/methyl esters to enhance cell permeability. These derivatives are often hydrolyzed intracellularly by esterases.

Reagents:

-

Substituted Benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde for derivatives)

-

Ethyl Cyanoacetate (1.1 eq)

-

Piperidine (Catalytic, 0.1 eq)

-

Ethanol (Solvent)

Workflow:

-

Dissolution: Dissolve the aldehyde (10 mmol) and ethyl cyanoacetate (11 mmol) in Ethanol (20 mL) at room temperature.

-

Catalysis: Add Piperidine (5 drops).

-

Reaction: Stir at room temperature for 30 minutes. If precipitation does not occur, heat to reflux for 1 hour.

-

Isolation:

-

Cool to 0°C. The product usually crystallizes out.

-

Filter and wash with cold ethanol.

-

-

Data Validation: Confirm structure via

H-NMR. The vinylic proton typically appears at

Figure 2: Synthetic pathway for Knoevenagel condensation. The dehydration step drives the equilibrium to the stable conjugated product.

Biological Validation: MCT1 Inhibition Assay

To validate the synthesized derivatives, a functional assay measuring lactate transport inhibition is required.

Protocol C: pH-Dependent Lactate Transport Assay (BCECF Method)

Principle: Lactate transport via MCT1 is proton-coupled (symport). Influx of lactate +

Materials:

-

Cells: MCT1-expressing cell line (e.g., MDA-MB-231 or Ehrlich Lettré).

-

Dye: BCECF-AM (Molecular Probes).

-

Buffer: Krebs-Ringer Buffer (KRB), bicarbonate-free, pH 7.4.

-

Substrate: L-Lactate (Sodium salt).

-

Test Compound: Synthesized CHC derivative (dissolved in DMSO).

Step-by-Step Protocol:

-

Cell Loading:

-

Harvest cells and resuspend in KRB (

cells/mL). -

Incubate with

BCECF-AM for 30 min at 37°C. -

Wash cells

with KRB to remove extracellular dye.

-

-

Baseline Establishment:

-

Aliquot cells into a fluorometer cuvette or 96-well plate.

-

Monitor fluorescence ratio (Excitation: 490/440 nm; Emission: 535 nm) to establish baseline pH (

).

-

-

Inhibitor Pre-incubation:

-

Add the test compound (CHC derivative) at varying concentrations (e.g., 10 nM – 1 mM).

-

Incubate for 5 minutes.

-

-

Transport Initiation:

-

Inject L-Lactate (final concentration 10 mM) into the cuvette/well.

-

-

Data Acquisition:

-

Immediately record the decline in intracellular pH (fluorescence quenching) for 60 seconds.

-

The Initial Rate of acidification is proportional to MCT1 activity.

-

Data Analysis:

Calculate the

Summary of Key Parameters

| Parameter | Standard Condition | Optimization/Notes |

| Stoichiometry | 1:1.1 (Aldehyde:Cyanoacetate) | Slight excess of active methylene ensures complete aldehyde consumption. |

| Catalyst | Ammonium Acetate | Preferred for acid synthesis. Use Piperidine for esters. |

| Solvent | Toluene (Reflux) | Allows water removal (Dean-Stark) to push equilibrium. |

| Storage | -20°C, Desiccated | CHC is stable but light-sensitive. Protect from UV. |

| Solubility | DMSO (>50 mM), Ethanol | Poor solubility in water; requires pH > 7.0 for aqueous dissolution. |

References

-

Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85–96. Link

-

Sonveaux, P., et al. (2008). Targeting lactate-fueled respiration selectively kills hypoxic tumor cells in mice. Journal of Clinical Investigation, 118(12), 3930–3942. Link

-

Beavis, R. C., & Chait, B. T. (1992).[1]

-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[1] Organic Mass Spectrometry, 27(2), 156–158.[1] Link -

Murray, C. M., et al. (2005). Monocarboxylate transporter MCT1 is a target for immunosuppression. Nature Chemical Biology, 1(7), 371–376. Link

-

Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 204–270. Link

Preparation of substituted pyrimidines from methyl beta-cyano-alpha-hydroxycinnamate

Application Note: Preparation of Substituted Pyrimidines from Methyl

Executive Summary

This application note details the protocol for synthesizing substituted pyrimidines using Methyl

These moieties are critical in medicinal chemistry, serving as pharmacophores in multidrug resistance (MDR) reversal agents, antifolates, and adenosine receptor antagonists. This guide covers the de novo synthesis of the starting material and its subsequent cyclocondensation with binucleophiles (amidines, urea).

Chemical Logic & Mechanism

The Building Block: Structural Analysis

The starting material, Methyl

-

Structure:

-

Reactivity Profile:

-

C1 (Ester): Hard electrophile, susceptible to aminolysis.

-

C2 (Ketone/Enol): Electrophilic center; key site for Schiff base formation.

-

C3 (Benzylic/Methine): Nucleophilic in basic conditions; the steric bulk of the phenyl and cyano groups directs regioselectivity during cyclization.

-

Cyclocondensation Pathway

The synthesis of pyrimidines from 1 follows a [3+3] cyclocondensation strategy with 1,3-binucleophiles (e.g., amidines, urea, thiourea).

-

Mechanism:

-

Nucleophilic Attack 1: The most nucleophilic nitrogen of the amidine attacks the ketone (C2) of 1 , forming a carbinolamine intermediate.

-

Dehydration: Elimination of water yields an imine/enamine.

-

Nucleophilic Attack 2: The second nitrogen attacks the ester carbonyl (C1).

-

Cyclization: Loss of methanol drives the formation of the thermodynamically stable pyrimidine ring.

-

Result: A 4-hydroxy-5-substituted pyrimidine . The bulky

group remains at the 5-position, preserving the nitrile functionality for further divergent synthesis (e.g., tetrazole formation).

-

Caption: Reaction pathway for the conversion of methyl

Experimental Protocols

Precursor Synthesis: Methyl -cyano- -hydroxycinnamate

Note: If not purchased commercially, this compound is prepared via Claisen condensation.

Reagents:

-

Phenylacetonitrile (BnCN)[1]

-

Dimethyl Oxalate (DMO)

-

Sodium Methoxide (NaOMe)

-

Toluene (anhydrous)

Protocol:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Base Preparation: Suspend NaOMe (1.1 eq) in anhydrous Toluene (100 mL) at 0°C.

-

Addition: Mix Dimethyl Oxalate (1.0 eq) and Phenylacetonitrile (1.0 eq) in Toluene (50 mL). Add this solution dropwise to the NaOMe suspension over 30 minutes.

-

Observation: The reaction mixture will turn yellow/orange and thicken as the enolate forms.

-

-

Reaction: Allow to warm to room temperature, then heat to 60°C for 4 hours.

-

Quench: Cool to 0°C. Hydrolyze with ice-cold water (200 mL). Separate the aqueous layer (contains the product as a sodium salt).

-

Isolation: Acidify the aqueous layer carefully with 2N HCl to pH 2. The product, Methyl

-cyano- -

Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.

-

Target Yield: 75-85%

-

General Protocol: Pyrimidine Synthesis

Scope:

-

Method A: Synthesis of 2-substituted-4-hydroxy-5-(

-cyanobenzyl)pyrimidines (using Amidines). -

Method B: Synthesis of 5-(

-cyanobenzyl)uracils (using Urea).

Reagents:

-

Substrate: Methyl

-cyano- -

Binucleophile: Acetamidine HCl (for Method A) or Urea (for Method B)

-

Base: Sodium Ethoxide (NaOEt) (prepared in situ)

-

Solvent: Absolute Ethanol

Step-by-Step Procedure:

-

Base Generation:

-

In a 100 mL round-bottom flask, dissolve Sodium metal (2.5 eq) in Absolute Ethanol (20 mL) under nitrogen to generate a fresh NaOEt solution.

-

Why: Excess base is required to neutralize the amidine salt and deprotonate the enol of 1 .

-

-

Binucleophile Addition:

-

Add Acetamidine Hydrochloride (1.2 eq) [Method A] or Urea (1.2 eq) [Method B] to the ethoxide solution. Stir for 15 minutes at room temperature.

-

-

Substrate Addition:

-

Add Methyl

-cyano- -

Note: The solution typically darkens.

-

-

Cyclization (Reflux):

-

Heat the mixture to reflux (78°C) for 6–12 hours. Monitor reaction progress by TLC (Eluent: 5% MeOH in DCM).

-

Endpoint: Disappearance of the starting material spot (Rf ~0.6) and appearance of a polar fluorescent spot (Pyrimidine).

-

-

Workup:

-

Evaporate the solvent under reduced pressure to ~20% volume.

-

Dissolve the residue in minimal water (10 mL).

-

Critical Step: Acidify dropwise with Glacial Acetic Acid (or 1N HCl) to pH 4-5.

-

Result: The pyrimidine product precipitates as a solid.

-

-

Purification:

-

Filter the solid. Wash with water (2x) and cold ethanol (1x).

-

Recrystallize from DMF/Ethanol or Acetic Acid.

-

Data & Expected Results

The following table summarizes expected outcomes based on the binucleophile used.

| Binucleophile | Product Type | R-Group (Pos 2) | Expected Yield | Appearance | Melting Point (°C) |

| Acetamidine | Pyrimidine | Methyl (-CH3) | 65-75% | Off-white powder | >220 (dec) |